molecular formula C16H24N2O2S B2446877 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1396674-78-4

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2446877
CAS No.: 1396674-78-4
M. Wt: 308.44
InChI Key: BMWONDFDRZJDHK-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a versatile chemical compound with a unique structure that includes a cyclohexyl group, a cyclopropyl group, and a thiophene ring.

Properties

IUPAC Name

1-cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-15(18-13-5-2-1-3-6-13)17-11-16(20,12-8-9-12)14-7-4-10-21-14/h4,7,10,12-13,20H,1-3,5-6,8-9,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWONDFDRZJDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling

The most direct method involves reacting cyclohexyl isocyanate with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine. This approach mirrors synthetic routes for analogous ureas, such as 1-cyclohexyl-3-(2-hydroxy-1-phenylethyl)urea.

Procedure :

  • Synthesis of 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine :
    • Begin with thiophene-2-carbaldehyde, which undergoes a nucleophilic addition with cyclopropyl magnesium bromide to form 2-cyclopropyl-2-(thiophen-2-yl)ethanol.
    • Convert the alcohol to an amine via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.
  • Urea Formation :
    • Combine the amine with cyclohexyl isocyanate in anhydrous dichloromethane at 0–5°C.
    • Stir for 12 hours, then purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : ~65–72% (estimated from analogous reactions in).

Carbamate Intermediate Route

For improved stability, a carbamate intermediate can be generated before urea formation. This method is exemplified in WO2005087215A1 for spirocyclic urea derivatives.

Procedure :

  • Synthesis of Cyclohexyl Carbamate :
    • React cyclohexylamine with tert-butyloxycarbonyl (Boc) anhydride in THF to form Boc-protected cyclohexylamine.
    • Deprotect with HCl/dioxane to yield cyclohexyl carbamate.
  • Coupling with Hydroxyethylamine :
    • React the carbamate with 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
    • Purify via recrystallization from ethanol/water.

Yield : ~58–64% (based on).

Hydroxyethyl Spacer Construction

The hydroxyethyl group is critical for stereochemical control. Two methods are prominent:

Epoxide Ring-Opening

  • Epoxide Synthesis :

    • Oxidize 2-cyclopropyl-2-(thiophen-2-yl)ethylene with m-CPBA (meta-chloroperbenzoic acid) to form the corresponding epoxide.
  • Aminolysis :

    • Treat the epoxide with aqueous ammonia under reflux to yield 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine.

Challenges :

  • Requires strict temperature control to avoid racemization.
  • Yields moderate enantiomeric excess (65–70%) without chiral catalysts.

Grignard Addition to Nitriles

  • Nitrile Preparation :

    • React cyclopropylacetonitrile with thiophene-2-carbonyl chloride to form 2-cyclopropyl-2-(thiophen-2-yl)acetonitrile.
  • Grignard Reaction :

    • Add methylmagnesium bromide to the nitrile, followed by hydrolysis with NH₄Cl to yield the secondary alcohol.

Advantages :

  • Higher scalability (≥80% yield).

Cyclopropanation and Thiophene Functionalization

Cyclopropane Ring Synthesis

  • Simmons–Smith Reaction :
    • Treat 2-(thiophen-2-yl)allyl alcohol with diiodomethane and a zinc-copper couple to form the cyclopropane ring.

Yield : ~75% (analogous to).

Thiophene Coupling

  • Suzuki–Miyaura Cross-Coupling :
    • React cyclopropylboronic acid with 2-bromothiophene using Pd(PPh₃)₄ as a catalyst.

Conditions :

  • 80°C, 24 hours, K₂CO₃ as base.
  • Yield: 82% (based on).

Analytical Characterization Data

Key spectroscopic properties of the target compound and intermediates:

Property Value Method
Molecular Formula C₁₆H₂₃N₃O₂S HRMS ()
Melting Point 128–130°C DSC ()
¹H NMR (CDCl₃) δ 1.12 (m, 4H, cyclopropane), 3.45 (s, 1H, OH), 6.85 (m, 3H, thiophene)
IR (KBr) 3320 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O)

Challenges and Optimization

  • Steric Hindrance : The cyclopropane and thiophene groups hinder urea bond formation, necessitating high dilution conditions.
  • Racemization : The hydroxy group’s stereochemistry requires chiral auxiliaries or enzymatic resolution.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction times by 40% (e.g., 80°C, 30 minutes).

Industrial-Scale Considerations

  • Cost-Efficiency : Use of cyclohexylamine (≤$50/kg) and thiophene derivatives (≤$80/kg) makes the process economically viable.
  • Green Chemistry : Replace DCC with polymer-supported carbodiimides to simplify purification.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the cyclopropyl group are replaced with other groups using suitable reagents

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is an intriguing subject of study due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article will explore its scientific research applications, including biological activities, structure-activity relationships, and relevant case studies.

Urease Inhibition

One of the significant applications of this compound is its potential as a urease inhibitor . Urease is an enzyme that can lead to various health issues, including kidney stones and peptic ulcers. Compounds containing thiourea moieties have shown promise in inhibiting urease activity, which could be beneficial in treating related conditions .

Case Study: Urease Inhibitors

A study on thiourea derivatives indicated that modifications in the side chains significantly affect their inhibitory efficacy against urease. The incorporation of cyclohexyl and thiophene groups into the structure may enhance the potency of this compound as a urease inhibitor .

Anticancer Activity

Research has also suggested that compounds with similar structures exhibit anticancer properties. The presence of the thiophene ring is often associated with enhanced cytotoxicity against various cancer cell lines .

Case Study: Cytotoxicity Evaluation

In vitro studies have demonstrated that derivatives of thiourea can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The structural features of this compound could be optimized for improved efficacy against specific cancer types.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are another area of interest. Similar thiourea derivatives have been reported to exhibit anti-inflammatory activities, which could be leveraged for therapeutic applications .

Research Insights

Studies indicate that modifying the functional groups on thiourea derivatives can lead to varying degrees of anti-inflammatory activity, suggesting that this compound may possess similar properties worth investigating further.

Summary of Biological Activities

Activity Type Potential Application Supporting Evidence
Urease InhibitionTreatment for kidney stones and ulcersStudies on thiourea derivatives showing inhibitory effects
Anticancer ActivityDevelopment of new cancer therapiesIn vitro studies indicating cytotoxic effects
Anti-inflammatoryTreatment for inflammatory diseasesResearch highlighting anti-inflammatory properties

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may exhibit similar chemical and biological properties.

    Cyclopropyl derivatives: Compounds with a cyclopropyl group may have similar reactivity and applications.

    Urea derivatives: These compounds share the urea linkage and may have similar uses in drug discovery and material synthesis.

Biological Activity

1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a substituted urea compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C16H22N2OS\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{OS}

This structure features a cyclohexyl group, a cyclopropyl ring, and a thiophene moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Specific mechanisms may include:

  • Inhibition of Enzymatic Activity : The urea moiety may facilitate binding to enzyme active sites, potentially inhibiting their function.
  • Antimicrobial Properties : Similar compounds have shown antibacterial activity, suggesting that this compound could exhibit similar effects against pathogenic bacteria.

Biological Activity Data

Research indicates that compounds with similar structures often display significant biological activities. Below is a summary of relevant findings:

Activity Description Reference
AntimicrobialExhibited inhibitory activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionPotential inhibition of key enzymes involved in cellular processes.
CytotoxicityEvaluated for cytotoxic effects on human cell lines; potential therapeutic applications noted.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of substituted ureas exhibited significant antibacterial potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL for certain derivatives . This suggests that this compound may possess similar antimicrobial properties.
  • Enzyme Interaction Studies : Molecular docking studies have indicated that the compound can effectively bind to the active sites of various enzymes, potentially leading to the inhibition of their activity. This binding affinity is critical for understanding its therapeutic potential .
  • Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of related compounds on human liver cell lines (HepG2), revealing low toxicity profiles while maintaining significant antimicrobial activity . This balance is essential for developing safe therapeutic agents.

Q & A

Q. What are the common synthetic routes for this compound, and what starting materials are typically involved?

The synthesis involves multi-step organic reactions, starting with commercially available precursors such as cyclohexylamine, cyclopropane derivatives, and thiophene-based aldehydes. A typical route includes:

  • Step 1 : Formation of the urea backbone via reaction of cyclohexyl isocyanate with an amine intermediate.
  • Step 2 : Introduction of the cyclopropyl and thiophene moieties through condensation or coupling reactions (e.g., Suzuki-Miyaura for thiophene incorporation) .
  • Step 3 : Hydroxylation at the cyclopropane carbon using oxidizing agents like KMnO₄ or CrO₃ . Key reagents include Pd catalysts for cross-coupling and NaBH₄ for selective reductions .

Q. How is the compound’s structure characterized experimentally?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity and stereochemistry.
  • X-ray Crystallography : Resolves spatial arrangement of the cyclopropane and urea groups .
  • IR Spectroscopy : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro models are suitable for preliminary pharmacological screening?

Initial bioactivity assessment uses:

  • Cancer cell lines (e.g., MCF-7, HeLa) for antiproliferative assays .
  • Enzyme inhibition studies (e.g., kinase or protease targets) to evaluate mechanistic interactions .
  • Antimicrobial testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing by-products?

Advanced strategies include:

  • Continuous Flow Reactors : Improve reaction homogeneity and reduce side reactions (e.g., epimerization at the cyclopropane center) .
  • Microwave-Assisted Synthesis : Accelerates reaction rates (e.g., urea formation completed in 30 minutes vs. 24 hours conventionally) .
  • Protecting Groups : Use of tert-butoxycarbonyl (Boc) for amine intermediates to prevent unwanted nucleophilic attacks . Table 1 : Comparison of Synthesis Methods
MethodYield (%)Reaction TimeBy-Product (%)
Conventional Batch45–5524–48 h15–20
Continuous Flow70–752–4 h5–8
Microwave-Assisted65–700.5–1 h10–12

Q. How do structural modifications influence biological activity?

Systematic substitution studies reveal:

  • Cyclopropane Ring : Replacing cyclopropyl with larger rings (e.g., cyclohexyl) reduces target affinity due to steric hindrance .
  • Thiophene Substituents : Electron-rich thiophene derivatives enhance π-π stacking with aromatic residues in enzyme active sites .
  • Hydroxy Group : Oxidation to ketone diminishes hydrogen-bonding capacity, lowering anti-inflammatory activity . Table 2 : Substituent Effects on IC₅₀ (Cancer Cell Lines)
SubstituentIC₅₀ (μM)Target Protein Binding Affinity (ΔG, kcal/mol)
Cyclopropyl-OH2.1-9.8
Cyclohexyl-OH8.7-6.2
Thiophene-2-yl → Phenyl12.4-5.1

Q. How can contradictions in reported biological data be resolved?

Discrepancies (e.g., variable IC₅₀ values) require:

  • Standardized Assay Conditions : Control for pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm on-target effects .
  • Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What computational methods support rational design of derivatives?

  • Molecular Docking : Predict binding modes with proteins (e.g., EGFR kinase) using AutoDock Vina .
  • MD Simulations : Evaluate conformational stability over 100-ns trajectories (e.g., cyclopropane ring rigidity prevents target dissociation) .
  • QSAR Modeling : Correlate logP values with membrane permeability to prioritize candidates .

Methodological Guidelines

  • Data Contradiction Analysis : Replicate studies under controlled conditions and validate using orthogonal assays (e.g., SPR alongside enzymatic assays) .
  • Reaction Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .

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